

Reversible Protein Crosslinking with N,N'-Bis(acryloyl)cystamine: Application Notes and Protocols

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Compound of Interest

Compound Name: *N,N'-Bis(acryloyl)cystamine*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-Bis(acryloyl)cystamine (BAC) is a homobifunctional, thiol-reactive crosslinking agent that enables the reversible conjugation of proteins and other biomolecules. Its unique structure features two acrylamide moieties separated by a disulfide bond.^{[1][2]} The acrylamide groups react with sulfhydryl groups (thiols) present in cysteine residues, forming stable covalent bonds.^[3] The central disulfide bond provides the key feature of reversibility, as it can be readily cleaved under mild reducing conditions, for instance, by using dithiothreitol (DTT), glutathione, or cysteine.^[4] This ability to both link and subsequently release interacting partners makes BAC a valuable tool for a variety of applications in proteomics, drug delivery, and biomaterials science.^{[1][5]}

Chemical crosslinking is a powerful technique for stabilizing protein-protein interactions, allowing for the identification of both stable and transient complexes.^{[6][7][8]} By covalently "freezing" these interactions, researchers can elucidate the structure, function, and spatial arrangement of protein subunits within a complex.^[9] Reversible crosslinkers like BAC are particularly advantageous as they allow for the isolation of crosslinked complexes and the subsequent release of the individual components for further analysis, such as by mass spectrometry or Western blotting.

Applications

- Studying Protein-Protein Interactions: BAC can be used to capture and stabilize transient or weak protein-protein interactions in vitro or in vivo, facilitating their identification and characterization.[6][9]
- Drug Delivery Systems: The redox-responsive nature of the disulfide bond in BAC has been extensively utilized in the development of hydrogels and nanogels for targeted drug delivery. [4][5][10][11] These carrier systems can be designed to release their therapeutic payload in the reducing environment of the cell cytoplasm.[4]
- Biomaterial and Hydrogel Formation: BAC is a key component in the synthesis of biodegradable and stimuli-responsive hydrogels for applications in tissue engineering and regenerative medicine.[4][5]
- Purification of Macromolecules: BAC can be used as a crosslinker in polyacrylamide gel electrophoresis, allowing for the dissolution of the gel matrix with a reducing agent to simplify the isolation of separated macromolecules.

Data Presentation

Table 1: General Properties of N,N'-Bis(acryloyl)cystamine

Property	Value	Reference
Chemical Formula	$C_{10}H_{16}N_2O_2S_2$	
Molecular Weight	260.38 g/mol	[12]
Reactive Groups	Acrylamide (x2)	[1]
Target Functional Group	Sulfhydryls (-SH) on Cysteine	[7]
Spacer Arm Length	~14.5 Å (estimated)	
Cleavability	Reducible Disulfide Bond	
Solubility	Soluble in acetic acid, slightly soluble in water.	

Table 2: Recommended Conditions for Protein Crosslinking and Cleavage

Parameter	Crosslinking Reaction	Cleavage Reaction	Reference
BAC Concentration	10-50 fold molar excess over protein	N/A	[13]
Protein Concentration	1-10 mg/mL	Dependent on previous step	[13]
pH	6.5-7.5 (for maleimide reaction with thiols)	7.1-8.3	[14]
Buffer	Amine-free, thiol-free (e.g., PBS, HEPES)	Tris, TBE	[15][7]
Temperature	4°C to Room Temperature	Room Temperature to 37°C	[13][14]
Incubation Time	30 minutes to 2 hours	15 to 60 minutes	[1][8][13]
Quenching Reagent	Cysteine, β-mercaptoproethanol, or DTT	N/A	[13]
Cleavage Reagent	N/A	50-100 mM DTT	[14]

Note: These are starting recommendations. Optimal conditions should be determined empirically for each specific protein system.

Experimental Protocols

Protocol 1: In Vitro Crosslinking of Purified Proteins

This protocol describes a general procedure for crosslinking two purified proteins in solution.

Materials:

- Purified protein samples (Protein A and Protein B)

- **N,N'-Bis(acryloyl)cystamine (BAC)**
- Anhydrous Dimethyl sulfoxide (DMSO)
- Reaction Buffer: Phosphate-Buffered Saline (PBS) or HEPES buffer, pH 7.0-7.5, degassed.
- Quenching Buffer: 1 M Cysteine or β -mercaptoethanol in reaction buffer.
- SDS-PAGE reagents (Laemmli sample buffer without reducing agents for non-reducing gels).

Procedure:

- Protein Preparation: Prepare a solution containing the interacting proteins (e.g., 1-5 mg/mL total protein) in the reaction buffer. If the proteins have internal disulfide bonds that are not involved in the interaction, ensure they are not reduced prior to crosslinking.
- BAC Stock Solution: Immediately before use, prepare a 10-20 mM stock solution of BAC in anhydrous DMSO.
- Crosslinking Reaction: Add a 10- to 50-fold molar excess of the BAC stock solution to the protein solution. The final concentration of DMSO should be kept below 10% to avoid protein denaturation.
- Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing. The optimal time and temperature should be determined empirically.
- Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. This will consume any unreacted acrylamide groups on the BAC. Incubate for 15-20 minutes at room temperature.
- Analysis: Analyze the crosslinked products by SDS-PAGE. Prepare samples by adding an equal volume of 2x non-reducing Laemmli sample buffer (omit β -mercaptoethanol or DTT). Heat samples at 95°C for 5 minutes. Run the samples on a polyacrylamide gel suitable for resolving the expected higher molecular weight crosslinked complexes. Visualize the protein bands by Coomassie staining or Western blotting. The appearance of a new band corresponding to the combined molecular weight of the interacting proteins indicates successful crosslinking.

Protocol 2: Cleavage of Crosslinked Proteins

This protocol describes the reversal of the BAC crosslinks for further analysis.

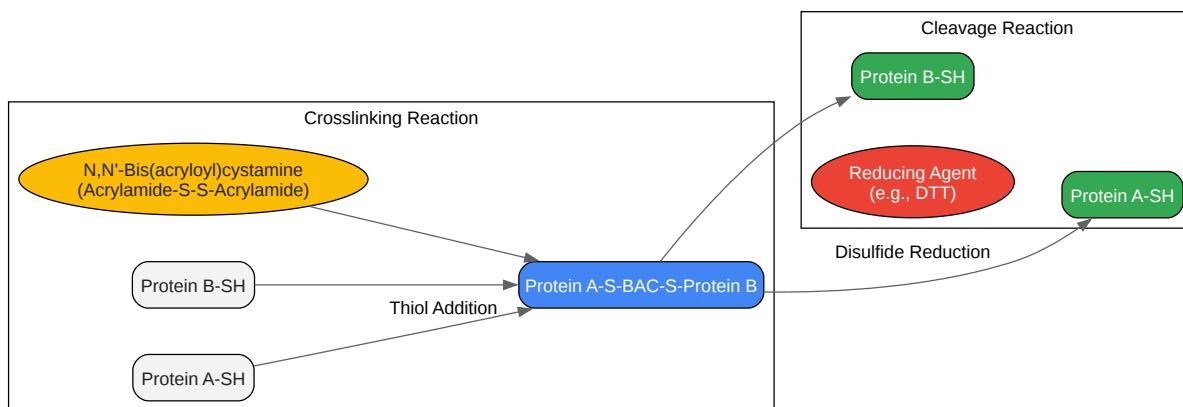
Materials:

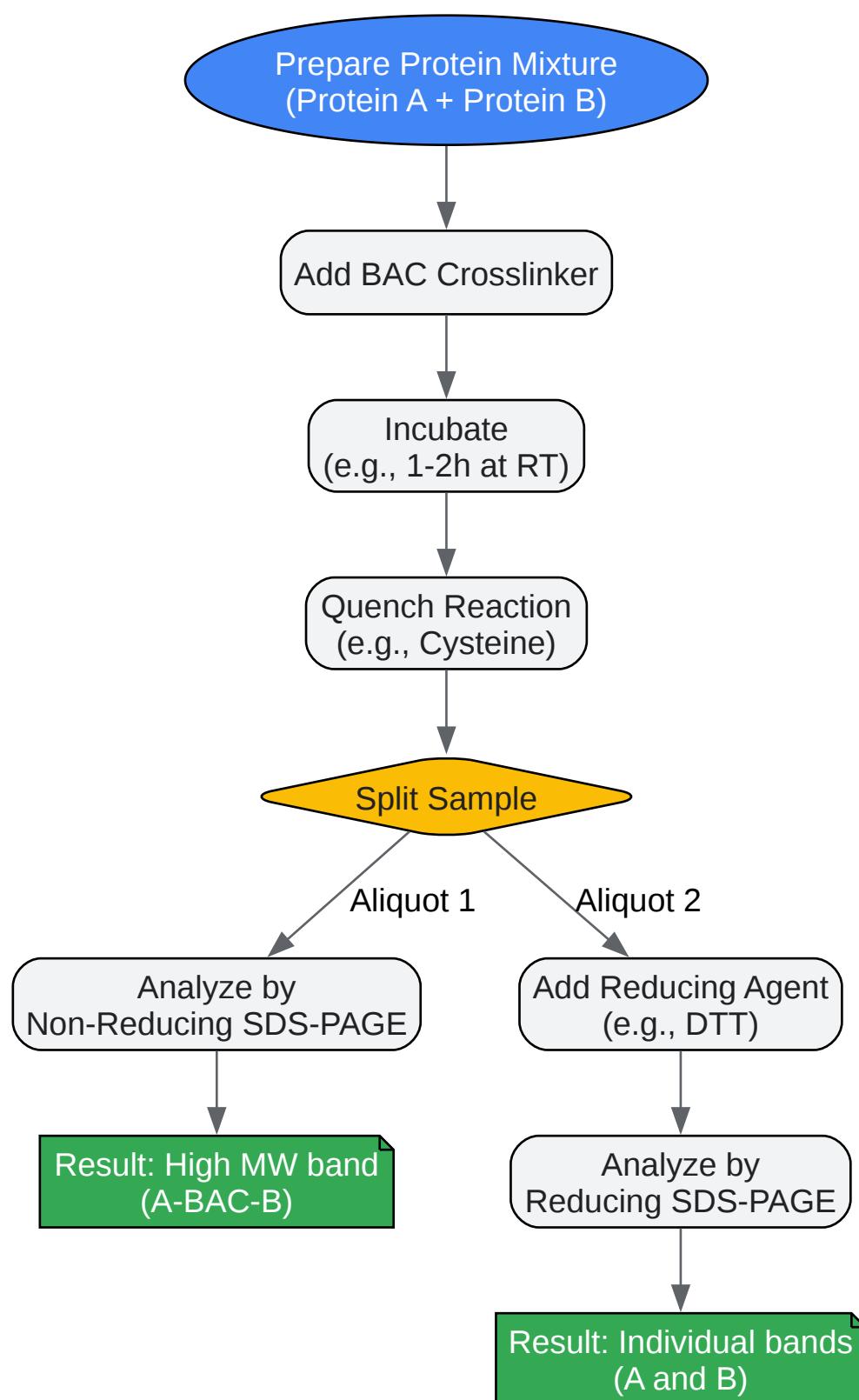
- Crosslinked protein sample from Protocol 1.
- Dithiothreitol (DTT)
- SDS-PAGE reagents (standard reducing Laemmli sample buffer).

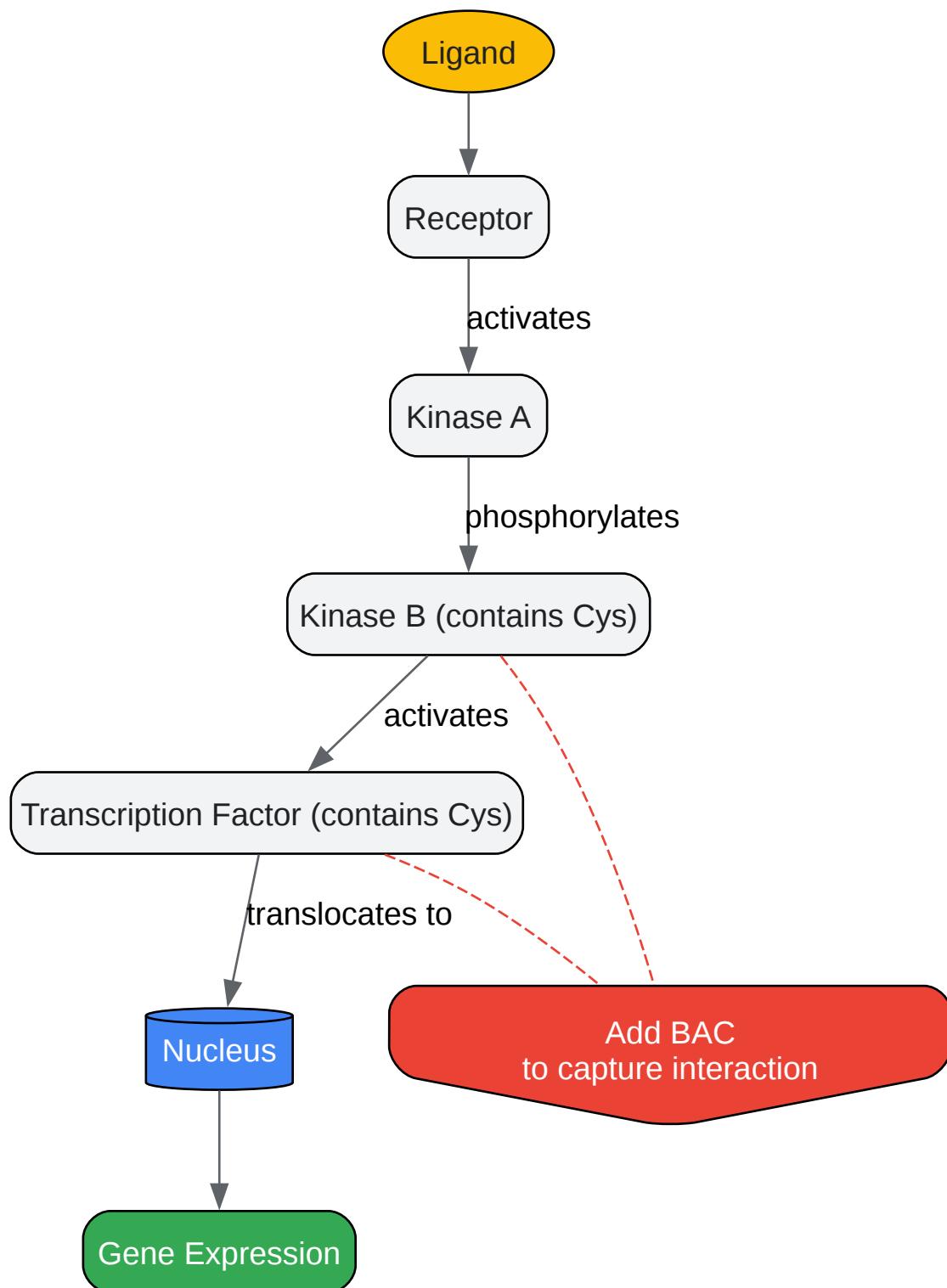
Procedure:

- Sample Preparation: Take an aliquot of the quenched crosslinking reaction from Protocol 1.
- Reduction: Add DTT to the sample to a final concentration of 50-100 mM.
- Incubation: Incubate the sample at 37°C for 30-60 minutes to ensure complete cleavage of the disulfide bonds. For dissolving BAC-crosslinked polyacrylamide gels, a 100 mM DTT solution at pH 8.3 can dissolve a gel slice in under 30 minutes.[15]
- Analysis: Add standard reducing Laemmli sample buffer to the DTT-treated sample. Heat at 95°C for 5 minutes. Analyze by SDS-PAGE alongside the non-reduced, crosslinked sample. The disappearance of the high molecular weight crosslinked band and the reappearance of the individual protein bands confirms the reversibility of the crosslinker.

Visualizations





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